Bis(4-vinylthiophenyl)sulfide
Description
Contextualizing Sulfur-Containing Organic Compounds in Polymer Science
Sulfur-containing polymers represent a significant class of materials in polymer science, valued for a wide array of desirable properties. acs.orgwiley-vch.de The incorporation of sulfur atoms into a polymer backbone can endow the resulting material with a range of attractive features, including high refractive indices, enhanced thermal stability, and the ability to coordinate with metal ions. wiley-vch.dersc.orgacs.org These properties make them prime candidates for advanced applications in optics, electronics, and specialty engineering plastics. acs.orgresearchgate.net
The high polarizability of sulfur-containing functional groups is a key factor contributing to the high refractive indices observed in these polymers. researchgate.net This has led to their extensive use in high refractive index polymers (HRIPs), which are crucial for the manufacturing of optical lenses, antireflective coatings, and materials for immersion lithography. researchgate.netnih.govuq.edu.au Well-known examples of sulfur-containing polymers include poly(thioether)s, poly(thiophene)s, and polysulfones, each exhibiting a unique combination of properties derived from the specific nature of the sulfur linkage. wiley-vch.demdpi.com The development of new synthetic methodologies, such as multicomponent polymerizations and inverse vulcanization, continues to expand the structural diversity and functional complexity of accessible sulfur-containing polymers. wiley-vch.deresearchgate.net
Significance of Vinyl Thioether Functionality in Monomer Design for Advanced Materials
The vinyl thioether group is a key functional moiety in monomer design, although it has been considered a niche area compared to more common monomers like acrylates or styrenes. rsc.org This functionality consists of an electron-rich vinyl group attached to a sulfur atom, which provides a unique combination of reactivity and properties. The vinyl groups are readily polymerizable, allowing for the creation of high molecular weight polymers through various polymerization techniques. musechem.comsmolecule.com
The presence of the thioether linkage imparts several beneficial characteristics to the resulting polymers. Notably, the sulfur atom contributes significantly to increasing the refractive index of the material. rsc.org This makes vinyl thioether-based monomers, such as Bis(4-vinylthiophenyl)sulfide, particularly valuable for creating advanced optical materials. musechem.com Furthermore, the thioether bonds can enhance the thermal stability and chemical resistance of the polymer. The direct radical copolymerization of thioamides with common vinyl monomers has been shown to produce vinyl polymers with degradable thioether units in the backbone, opening avenues for creating novel hybrid materials. nih.govacs.org
Scope and Research Objectives Pertaining to this compound
This compound is an organic sulfur-containing compound with a structure featuring two 4-vinylthiophenyl groups linked by a central sulfide (B99878) atom. musechem.com Research on this specific monomer is focused on leveraging its unique molecular structure to develop advanced functional polymers. The primary objectives of investigating this compound include:
Synthesis of High Refractive Index Polymers: A major goal is to utilize its high sulfur content (31.8%) to synthesize polymers with exceptionally high refractive indices for optical applications. acs.org The monomer itself has a reported refractive index of 1.689. googleapis.com
Development of Functional Polymeric Particles: Research has explored the dispersion polymerization of this compound to create colloidally stable, sulfur-rich latex particles. acs.org These particles serve as platforms for further functionalization.
Creation of Conductive Composite Materials: A key research direction involves coating the poly[this compound] (PMPV) latex particles with conductive polymers like polypyrrole (PPy). acs.orgresearchgate.net This creates composite particles with tailored electrical properties.
Application in Specialized Fields: The unique properties of PMPV and its composites have led to their investigation as synthetic mimics for sulfur-based micrometeorites, relevant to planetary science. acs.orgkent.ac.uknih.gov
The research on this compound demonstrates its potential as a versatile building block for a variety of advanced materials, from high-performance optics to specialized scientific research tools. musechem.com
Data Tables
Table 1: Properties of this compound Monomer and its Polymer
| Property | Value | Source |
| Monomer: this compound | ||
| CAS Number | 152419-78-8 | musechem.com |
| Sulfur Content | 31.8% | acs.org |
| Refractive Index | 1.689 | googleapis.com |
| Polymer: Poly[this compound] (PMPV) | ||
| Sulfur Content (Latex Particles) | > 30 wt% | acs.org |
| PMPV-PPy Composite Particles | ||
| Conductivity (11.5% PPy loading) | ~6 x 10⁻⁵ S cm⁻¹ | acs.orgresearchgate.net |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-ethenyl-2-(4-ethenylthiophen-2-yl)sulfanylthiophene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10S3/c1-3-9-5-11(13-7-9)15-12-6-10(4-2)8-14-12/h3-8H,1-2H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SPZVQLQWHLXKEJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC1=CSC(=C1)SC2=CC(=CS2)C=C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10S3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10634572 | |
| Record name | 2,2'-Sulfanediylbis(4-ethenylthiophene) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10634572 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
250.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
152419-78-8 | |
| Record name | 2,2'-Sulfanediylbis(4-ethenylthiophene) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10634572 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for Bis 4 Vinylthiophenyl Sulfide
Precursor Synthesis and Derivatization Routes
The synthesis of Bis(4-vinylthiophenyl)sulfide fundamentally begins with the construction of its core structure, which is then functionalized with vinyl groups. This section explores the key pathways to its essential precursor, 4,4′-Thiobis(benzenethiol), and the subsequent derivatization to form the target vinyl thioether.
Synthesis of 4,4′-Thiobis(benzenethiol) via Reduction of Disulfonyl Sulfides
The preparation of aromatic thiols can be achieved through the reduction of corresponding sulfonyl derivatives, such as sulfonyl chlorides. mdpi.com This general principle applies to the synthesis of dithiols like 4,4′-Thiobis(benzenethiol). The process would involve the reduction of a suitable disulfonyl sulfide (B99878) precursor. Common reducing agents for converting sulfonyl chlorides to thiols include zinc and hydrochloric acid or lithium aluminum hydride. mdpi.com
A particularly efficient and documented method for synthesizing 4,4′-Thiobis(benzenethiol) involves a multi-step process starting from more readily available chemicals. google.com A patented method describes the esterification of thiophenol with acetic anhydride, followed by an etherification reaction with sulfur dichloride in the presence of iodine as a catalyst. google.com The resulting intermediate, 4,4'-dithio ethyl ester diphenyl sulfide, is then hydrolyzed using sodium hydroxide, followed by acidification with hydrochloric acid to yield the final white crystalline product of 4,4′-Thiobis(benzenethiol). google.com This pathway is noted for producing fewer isomers and achieving a total molar yield exceeding 60%, making it suitable for industrial-scale production. google.com
Table 1: Example Synthesis Pathway for 4,4′-Thiobis(benzenethiol)
| Step | Reactants | Reagents/Conditions | Product |
|---|---|---|---|
| Esterification | Thiophenol, Acetic Anhydride | Room temperature, then 80-90°C for 2h | Acetic acid thiophenol ester |
| Etherification | Acetic acid thiophenol ester, Sulfur dichloride | Iodine (catalyst) | 4,4'-dithio ethyl ester diphenyl sulfide |
| Hydrolysis | 4,4'-dithio ethyl ester diphenyl sulfide, Sodium hydroxide | Water, reflux, followed by HCl | 4,4′-Thiobis(benzenethiol) |
This table summarizes a synthetic route disclosed in patent literature, demonstrating a high-yield process for the precursor. google.com
Reaction of Thiophenol Derivatives with Dihaloalkanes for Vinyl Thioether Formation
The introduction of vinyl groups onto the thiol precursor is a critical derivatization step. One potential pathway involves the reaction of a thiophenol derivative, such as 4,4′-Thiobis(benzenethiol), with a 1,2-dihaloalkane like 1,2-dichloroethane (B1671644). This reaction would form a bis(2-chloroethyl) thioether intermediate. Subsequent dehydrochlorination of this intermediate, typically using a strong base, would then generate the desired terminal vinyl groups.
However, a more direct and modern approach for the formation of vinyl thioethers is the metal-catalyzed cross-coupling of thiols with vinyl halides. organic-chemistry.org This method offers high efficiency and stereochemical control. In this context, 4,4′-Thiobis(benzenethiol) would be reacted with a vinyl halide, such as vinyl bromide or vinyl chloride, in the presence of a suitable catalyst system to directly yield this compound. organic-chemistry.org
Exploration of Alternative Synthetic Pathways for High Purity and Yield
The pursuit of higher purity, better yields, and milder reaction conditions has led to the exploration of novel synthetic strategies. Visible-light photoredox catalysis has emerged as a powerful tool for forming carbon-sulfur bonds. beilstein-journals.org One such approach involves the creation of an electron-donor–acceptor (EDA) complex between a halogenated aromatic compound (as the electron acceptor) and a thiophenol (as the electron donor). beilstein-journals.org Visible light promotes an intermolecular electron transfer to generate radical intermediates that couple to form the thioether derivative. beilstein-journals.org This method offers a pathway under mild conditions and has been successfully applied to gram-scale synthesis. beilstein-journals.org
Another advanced strategy is the Horner-Wittig reaction. A convenient synthesis for divinyl sulfides has been developed using bis[(diphenylphosphinoyl)methyl] sulfide as a starting material, which reacts with various aldehydes in the presence of sodium hydride to form both symmetric and asymmetric divinyl sulfides. unifesp.br This approach provides a versatile route to complex sulfide-containing molecules.
Catalytic Systems and Reaction Condition Optimization in Monomer Synthesis
The efficiency of the vinylation step to produce this compound is highly dependent on the choice of catalyst and the optimization of reaction parameters like solvent and temperature.
Influence of Catalyst Type on Reaction Efficiency
Various metal-based catalytic systems have been developed for the C-S cross-coupling reaction to form vinyl sulfides, with copper and nickel complexes being particularly prominent. organic-chemistry.org
Copper-Based Catalysts : Copper(I) iodide (CuI) has been used effectively, often in conjunction with a base like potassium phosphate, for the S-vinylation of thiols with vinyl halides in a ligand-free system. organic-chemistry.org For milder conditions, soluble copper(I) catalysts such as [Cu(phen)(PPh₃)₂]NO₃ have been reported to produce vinyl sulfides in good to excellent yields with retention of stereochemistry. organic-chemistry.org Furthermore, recyclable copper oxide (CuO) nanoparticles have been demonstrated as a simple and efficient ligand-free catalyst for this transformation. organic-chemistry.org
Nickel-Based Catalysts : Nickel-catalyzed C-S cross-coupling provides a powerful alternative, capable of coupling aryl and alkenyl triflates with alkyl thiols under mild conditions with short reaction times using air-stable precatalysts. organic-chemistry.org This method has a broad substrate scope and is applicable to pharmaceutically relevant compounds. organic-chemistry.org
Table 2: Comparison of Catalytic Systems for Vinyl Sulfide Synthesis
| Catalyst System | Substrates | Conditions | Key Advantages |
|---|---|---|---|
| CuO Nanoparticles | Thiols, Vinyl Halides | Ligand-free | Recyclable catalyst, excellent yields, stereoretention. organic-chemistry.org |
| [Cu(phen)(PPh₃)₂]NO₃ | Thiols, Vinyl Halides | Mild, soluble catalyst | Good to excellent yields, retention of stereochemistry. organic-chemistry.org |
| CuI / K₃PO₄·3H₂O | Thiols, Vinyl Halides | Ligand-free | Highly efficient, intramolecular S-vinylation. organic-chemistry.org |
| Nickel Precatalyst | Alkyl Thiols, Aryl/Alkenyl Triflates | Mild, short reaction time | Air-stable precatalyst, broad substrate scope. organic-chemistry.org |
This table highlights various catalytic systems used in the formation of vinyl sulfides, a key step in synthesizing the target monomer.
Solvent Effects and Temperature Regimes in Monomer Formation
The choice of solvent and reaction temperature is crucial for optimizing the synthesis of the monomer. Solvents can influence catalyst solubility, reaction rates, and product selectivity. In copper-catalyzed photoredox reactions for C-S coupling, dimethylformamide (DMF) has been used as the solvent, with reactions proceeding at room temperature under blue LED irradiation. jscimedcentral.com
In photocatalytic reactions, solvents such as 1,2-dichloroethane (DCE) and dimethyl ether (DME) have been employed. nih.govacs.org Optimization studies for related sulfonylations show that screening different solvents is a critical step, as the reaction yield can vary significantly. nih.gov Temperature is also a key parameter. While many modern photocatalytic methods are designed to run at ambient temperature, jscimedcentral.com other C-S coupling reactions may require elevated temperatures to achieve reasonable rates and yields. The precise conditions must be empirically determined to maximize the efficiency of the synthesis of this compound.
Polymerization and Copolymerization of Bis 4 Vinylthiophenyl Sulfide
Homopolymerization Pathways and Mechanism Elucidation
The conversion of Bis(4-vinylthiophenyl)sulfide into its corresponding homopolymer, Poly[this compound] (PMPV), can be achieved through different polymerization techniques, primarily radical polymerization initiated by light or heat.
Photoinitiated Radical Homopolymerization
Photoinitiated radical polymerization is a common method for polymerizing vinyl monomers, offering advantages such as fast reaction rates and spatial and temporal control. researchgate.net This process typically involves the use of a photoinitiator that, upon absorption of light (usually UV or visible), generates radical species that initiate the polymerization of the monomer. While specific studies detailing the photoinitiated homopolymerization of this compound are not extensively available in the provided search results, the principles of photopolymerization of other vinyl monomers, such as styrenes and (meth)acrylates, can be inferred to apply. researchgate.netresearchgate.net The process would involve dissolving the monomer with a suitable photoinitiator and exposing the solution to light of an appropriate wavelength to trigger the polymerization cascade.
Thermal Radical Homopolymerization
Thermal radical homopolymerization is another viable pathway for the synthesis of PMPV. This method employs thermal initiators, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide, which decompose upon heating to produce radicals that initiate polymerization. The polymerization is typically carried out by heating the monomer in bulk or in a solution with the initiator. The search results mention the use of AIBN as an initiator for the radical polymerization of other vinyl monomers, a technique that is broadly applicable to monomers like this compound. researchgate.net
Kinetics and Chain Growth Studies in Poly[this compound] (PMPV) Formation
The kinetics of PMPV formation would follow the general principles of radical chain-growth polymerization. The process consists of initiation, propagation, and termination steps. The rate of polymerization is influenced by factors such as monomer and initiator concentrations, temperature, and the specific rate constants for each step. Studies on the polymerization kinetics of multifunctional monomers indicate that gelation can occur at early stages, leading to autoacceleration due to restricted termination. researchgate.net As the reaction progresses, diffusion control can limit monomer mobility, eventually stopping the reaction. researchgate.net Detailed kinetic studies specific to PMPV formation would be necessary to quantify these effects. The resulting PMPV is a sulfur-rich polymer that can be produced as latex particles. researchgate.netresearchgate.net
Copolymerization with Diverse Monomer Systems
The properties of polymers derived from this compound can be tailored by copolymerizing it with other monomers. This approach allows for the incorporation of different functional groups and the modification of the polymer's physical and chemical characteristics.
Copolymerization with (Meth)acrylate Monomers
Copolymerization of this compound with (meth)acrylate monomers is a strategy to create copolymers with a range of properties. mdpi.com (Meth)acrylates are a versatile class of monomers that are readily polymerized via radical methods. mdpi.comnih.gov The copolymerization can be carried out using conventional radical polymerization techniques. For instance, a patent mentions the radical polymerization of a composition including this compound and indene, suggesting its compatibility with other vinyl monomers in copolymerization reactions. google.com
Monomer Reactivity Ratios and Sequence Distribution Analysis
While specific reactivity ratios for the copolymerization of this compound with various (meth)acrylate monomers are not provided in the search results, the general principles can be applied. To determine these ratios, a series of copolymerizations with varying initial monomer feed compositions would be performed, keeping the conversion low. nih.gov The composition of the resulting copolymer is then determined experimentally, and the data are fitted to copolymerization equations to calculate r₁ and r₂. nih.gov This information is crucial for predicting the copolymer microstructure and tailoring its properties for specific applications.
Influence of Comonomer Structure on Copolymer Properties
The properties of copolymers derived from this compound are intrinsically linked to the chemical nature of the comonomer employed. While comprehensive studies detailing a wide range of comonomers with this compound are not extensively documented, the principles of copolymerization allow for predictable trends based on the comonomer's structure. The incorporation of different vinylic comonomers can significantly alter the thermal, mechanical, and optical properties of the resulting polymer.
Conversely, copolymerization with styrenic monomers , like styrene (B11656) or its derivatives, could lead to copolymers with higher Tg and enhanced thermal stability due to the rigid aromatic side groups. The bulky nature of the styrenic unit would also influence the chain packing and, consequently, the mechanical properties of the material.
The introduction of N-vinyl monomers , such as N-vinylcarbazole, into the polymer chain alongside this compound can impart specific functionalities. In the case of N-vinylcarbazole, the resulting copolymer would exhibit interesting photophysical properties, including potential for charge transport and fluorescence, making it suitable for applications in organic electronics. Research on the reversible addition-fragmentation chain transfer (RAFT) polymerization of 4-bromophenyl vinyl sulfide (B99878) (a structurally similar monomer) with N-vinylcarbazole has demonstrated the feasibility of creating well-defined block and random copolymers with distinct electronic functionalities uq.edu.au.
The table below summarizes the expected influence of different comonomer structures on the properties of copolymers with this compound, based on general polymer science principles.
| Comonomer Type | Representative Monomer | Expected Influence on Copolymer Properties |
| Acrylates | Methyl Methacrylate | Increased flexibility, lower Tg, improved solubility. |
| Styrenics | Styrene | Increased rigidity, higher Tg, enhanced thermal stability. |
| N-vinyl monomers | N-vinylcarbazole | Introduction of specific functionalities (e.g., charge transport), altered optical properties. |
This table presents expected trends based on general principles of polymer chemistry, as specific data for the copolymerization of this compound with these exact comonomers is limited in publicly available literature.
Copolymerization with Elemental Sulfur via Inverse Vulcanization
Inverse vulcanization is a powerful technique for the synthesis of high-sulfur-content polymers by copolymerizing elemental sulfur (S₈) with unsaturated organic comonomers. rsc.org This process overcomes the inherent instability of pure polymeric sulfur by crosslinking the sulfur chains with the comonomer. nih.gov this compound, with its two vinyl groups, is a suitable candidate for this process.
Synthesis of Sulfur-Rich Copolymers
The synthesis of sulfur-rich copolymers from this compound and elemental sulfur typically involves heating a mixture of the two components above the melting point of sulfur (≈120 °C) and its floor temperature for polymerization (≈159 °C). nih.govmdpi.com At these temperatures, the S₈ ring undergoes ring-opening polymerization to form diradical sulfur chains. These reactive chains can then copolymerize with the vinyl groups of this compound, leading to a crosslinked polymer network. The final properties of the sulfur-rich copolymer, such as its thermal stability and mechanical strength, are highly dependent on the weight ratio of sulfur to the vinyl monomer.
Mechanistic Investigations of Sulfur Incorporation
The mechanism of inverse vulcanization is generally understood as a free-radical copolymerization process. rsc.org The thermally generated sulfur diradicals can add across the vinyl double bonds of the comonomer. In the case of this compound, this process would lead to the formation of a three-dimensional network structure, with polysulfide chains crosslinking the organic monomer units.
While detailed mechanistic studies specifically for the inverse vulcanization of this compound are not widely reported, investigations into the inverse vulcanization of other vinyl-aryl sulfides provide valuable insights. The reaction is believed to proceed via the formation of thiyl radicals from the sulfur, which then attack the vinyl groups. The resulting carbon-centered radical can then propagate by reacting with another sulfur chain or another vinyl monomer. The presence of the thioether linkages within the this compound monomer itself may also influence the reaction, potentially participating in chain transfer reactions.
Exploration of Other Vinylic Comonomer Systems
Beyond the general classes of acrylates, styrenics, and N-vinyl monomers, the copolymerization of this compound can be explored with a variety of other vinylic comonomers to achieve specific properties. For example, copolymerization with divinylbenzene (B73037) could lead to highly crosslinked and rigid materials with enhanced thermal stability. Functional vinyl monomers, such as those containing hydroxyl or carboxylic acid groups, could be used to introduce reactive sites for post-polymerization modification or to enhance adhesion to substrates. The use of fluorinated vinyl monomers could impart hydrophobicity and chemical resistance to the resulting copolymers.
Polymer Architecture Control and Network Formation
Strategies for Molecular Weight and Polydispersity Control
Controlling the molecular weight and polydispersity (the distribution of molecular weights) is crucial for tailoring the properties of polymers. For polymers derived from this compound, several controlled polymerization techniques could theoretically be employed.
Reversible Addition-Fragmentation Chain Transfer (RAFT) Polymerization is a versatile method for controlling radical polymerization. It allows for the synthesis of polymers with predetermined molecular weights and narrow polydispersity indices (PDI). Studies on the RAFT polymerization of other vinyl sulfide derivatives have demonstrated the feasibility of this approach. researchgate.net By using a suitable chain transfer agent, it should be possible to control the polymerization of this compound and to synthesize well-defined polymer architectures, such as block copolymers.
Cationic Polymerization could also be a potential route for the controlled polymerization of this compound, given the electron-rich nature of the vinylthiophenyl groups. Thioether-mediated degenerative chain-transfer cationic polymerization has been shown to effectively control the molecular weight of poly(vinyl ether)s. researchgate.net This suggests that a similar approach might be applicable to this compound, allowing for the synthesis of polymers with controlled molecular weights and narrow distributions.
The table below outlines potential strategies for controlling the molecular architecture of polymers based on this compound.
| Polymerization Technique | Key Features | Expected Outcome for this compound Polymers |
| Reversible Addition-Fragmentation Chain Transfer (RAFT) Polymerization | Use of a chain transfer agent to mediate the polymerization. | Controlled molecular weight, low polydispersity, ability to form block copolymers. |
| Cationic Polymerization (with degenerative chain transfer) | Use of a Lewis acid initiator and a thioether chain transfer agent. | Controlled molecular weight, narrow molecular weight distribution. |
This table presents potential strategies based on established polymerization methods for similar monomers, as specific applications to this compound are not extensively detailed in the literature.
Cross-linking Reactions for Thermoset Formation
Thermosets are polymers that are irreversibly cured to form a rigid, insoluble, and infusible network structure through extensive cross-linking. specialchem.com The polymer derived from this compound, PMPV, is an ideal precursor for thermoset materials. Because the initial polymerization may not consume all the vinyl groups, the resulting material is often a pre-polymer or a lightly cross-linked network that contains residual, reactive pendant vinyl groups. acs.orgmdpi.com These remaining functional groups are available for subsequent cross-linking reactions, which can be initiated by thermal treatment to form a robust thermoset. mdpi.comnasa.gov
The process of converting the thermoplastic or lightly cross-linked PMPV into a rigid thermoset is known as curing or post-cross-linking. This can be achieved by heating the material, which provides the energy needed for the remaining vinyl groups to react and form additional covalent bonds between polymer chains. specialchem.commdpi.com This thermal post-cross-linking significantly enhances the material's mechanical strength, thermal stability, and chemical resistance. specialchem.commdpi.com
A well-defined method for cross-linking polymers with pendant vinyl groups is the thiol-ene "click" reaction. This involves reacting the vinyl groups with a multifunctional thiol cross-linker, such as 4,4′-thiobisbenzenethiol. vu.lt This reaction is highly efficient and can proceed at relatively low temperatures, forming a dense and uniform polymer network. vu.lt The cross-linking process can be monitored using techniques like Differential Scanning Calorimetry (DSC), which detects the exothermic heat flow as the cross-linking reaction occurs. vu.lt
The data below illustrates the thermal properties associated with the cross-linking of a divinyl-functionalized precursor with a dithiol cross-linker, a reaction analogous to the curing of PMPV.
Table 2: Thermal Analysis of Thiol-Ene Cross-linking Reaction
| Property | Description | Value (°C) |
|---|---|---|
| Tpoly (onset) | Temperature at which the exothermic cross-linking reaction begins. | 103 |
| Tpoly (peak) | The temperature at the peak of the exothermic cross-linking event. | 107 |
| Tpoly (end) | Temperature at which the cross-linking reaction is complete. | 120 |
| Tdec | Decomposition temperature (5% weight loss) of the un-cross-linked precursor. | 460 |
This data is based on the thermal cross-linking of a 9,9'-spirobifluorene-based divinyl compound with 4,4′-thiobisbenzenethiol, demonstrating a relevant thiol-ene reaction. vu.lt
The significant exothermic peak observed in the DSC analysis confirms that a chemical reaction—the formation of new covalent cross-links—is taking place. vu.lt Once cured, the resulting thermoset material exhibits the characteristic properties of a cross-linked network, including insolubility and enhanced thermal and mechanical stability. specialchem.commdpi.com
Advanced Materials and Composites Utilizing Poly Bis 4 Vinylthiophenyl Sulfide Pmpv
Fabrication of PMPV Latex Particles and Dispersions
The initial step in creating PMPV-based composites is the synthesis of stable colloidal particles. This is typically achieved through dispersion polymerization, which allows for the formation of submicrometer-sized polymer spheres suspended in a liquid medium.
Spherical Poly[bis(4-vinylthiophenyl)sulfide] particles are synthesized via dispersion polymerization. acs.org In a typical procedure, the monomer, this compound (MPV), is polymerized in ethanol. acs.org This process utilizes Poly(N-vinyl pyrrolidone) (PNVP) as a steric stabilizer to prevent particle aggregation and 2,2′-azobisisobutyronitrile (AIBN) as a thermal initiator to start the polymerization reaction. acs.org The result of this synthesis is a stable, white aqueous dispersion of submicrometer-sized, sulfur-rich PMPV latex particles. acs.orgrsc.org While emulsion polymerization is a common method for producing various polymer latexes, the documented method for PMPV is specifically a dispersion polymerization in an alcohol medium. acs.orgconicet.gov.ar
Achieving monodispersity (uniform particle size) in the synthesis of PMPV latex can be challenging, with some reported syntheses resulting in particles that are "rather polydisperse". rsc.org However, the dispersion polymerization technique does yield a colloidally stable PMPV latex. acs.org In polymerization science, control over particle size and morphology is generally managed by adjusting parameters such as initiator and stabilizer concentrations, monomer content, and reaction temperature. researchgate.netelsevierpure.com For the PMPV system, the specific synthesis protocol using PNVP as a stabilizer successfully produces a stable dispersion suitable for subsequent surface modification. acs.org The uncoated PMPV latex particles are observed to have a relatively smooth, featureless surface morphology. rsc.org
Surface Modification and Composite Particle Assembly
The true potential of PMPV particles is unlocked through surface modification, particularly by creating core-shell structures. These modifications are designed to impart new functionalities, such as electrical conductivity, to the insulating PMPV core.
A key advancement has been the coating of PMPV latex particles with ultrathin overlayers of organic conducting polymers. acs.orgrsc.org This process transforms the insulating PMPV spheres into electrically conductive composite particles, expanding their applicability into advanced materials and electronics. rsc.orgrsc.org The most extensively documented example of this is the deposition of polypyrrole (PPy) onto PMPV cores. acs.orgkent.ac.uk
The formation of a conductive shell on a latex particle is typically achieved through the in-situ chemical oxidative polymerization of a suitable monomer directly onto the particle's surface.
Pyrrole (B145914): The deposition of polypyrrole (PPy) onto PMPV seed particles is well-documented. acs.org The process involves dispersing the PMPV latex in an aqueous solution containing an oxidant, typically ferric chloride (FeCl₃). acs.orgrsc.org The pyrrole monomer is then introduced into the stirred dispersion. acs.org The polymerization proceeds for several hours, during which the newly formed PPy deposits onto the surface of the PMPV latex particles. acs.org A specific study used a Fe³⁺/pyrrole molar ratio of 2.33 to ensure the formation of highly conductive PPy in high yield. acs.org
Aniline (B41778): The creation of core-shell particles using polyaniline (PANI) is a widely established technique for other latex systems, such as polystyrene. acs.orgd-nb.info This method also relies on the in-situ chemical oxidative polymerization of aniline in an acidic aqueous medium containing the seed latex particles. d-nb.infonih.gov However, specific studies detailing the deposition of polyaniline onto PMPV cores are not prominently featured in the scientific literature.
The resulting PMPV/PPy core-shell particles have been extensively characterized to confirm their structure and properties. acs.orgkent.ac.uk A variety of analytical techniques provide irrefutable evidence of a core-shell morphology. acs.orgrsc.org
Scanning Electron Microscopy (SEM) reveals a distinct change in surface morphology; the initially smooth PMPV particles become coated with a PPy overlayer that has a rougher, globular, or cauliflower-like texture. rsc.orgacs.org The PPy overlayer thickness has been observed to be approximately 8 nm. rsc.org Further evidence is obtained by dissolving the PMPV core with a suitable solvent, which leaves behind "broken egg-shell" remnants of the PPy shell, confirming the core-shell structure. rsc.orgacs.org
Spectroscopic methods such as X-ray Photoelectron Spectroscopy (XPS) and Raman Spectroscopy confirm the surface chemistry, showing the presence of PPy on the particle exterior. acs.orgrsc.org Raman studies are particularly effective, as the strong signal from the highly absorbing PPy overlayer completely attenuates any signal from the underlying PMPV core, which is consistent with a core-shell arrangement. acs.orgrsc.org
Data Tables
The following tables summarize the synthesis parameters and characterization findings for PMPV/PPy core-shell nanocomposites based on published research.
Table 1: Synthesis Parameters for PMPV/PPy Core-Shell Particles This table is based on data from the synthesis of PMPV latex and its subsequent coating with Polypyrrole.
| Component | Material/Parameter | Role/Solvent | Source |
| Core Particle | This compound (MPV) | Monomer | acs.org |
| Poly(N-vinyl pyrrolidone) (PNVP) | Stabilizer | acs.org | |
| 2,2′-azobisisobutyronitrile (AIBN) | Initiator | acs.org | |
| Ethanol | Solvent | acs.org | |
| Shell Layer | Pyrrole | Monomer | acs.org |
| Ferric Chloride (FeCl₃·6H₂O) | Oxidant | acs.org | |
| Water | Solvent | acs.org | |
| Fe³⁺/Pyrrole Molar Ratio | 2.33 | acs.org |
Table 2: Characterization Data for PMPV/PPy Core-Shell Nanocomposites This table presents the physical and electrical properties of the uncoated PMPV core and the PPy-coated composite particle.
| Characteristic | Uncoated PMPV Core | PMPV/PPy Core-Shell Composite | Source |
| Surface Morphology (SEM) | Smooth, featureless | Rough, globular | rsc.org |
| PPy Overlayer Thickness | N/A | ~8 nm | rsc.org |
| PPy Loading (by mass) | N/A | ~11.5% | acs.orgkent.ac.uk |
| Electrical Conductivity | Insulating | 6 x 10⁻⁵ S cm⁻¹ | acs.orgkent.ac.uk |
| Structural Confirmation | N/A | Core-shell confirmed by XPS, Raman, SEM | acs.orgrsc.orgrsc.org |
Integration with Inorganic Nanoparticles for Hybrid Materials
The integration of poly[this compound] (PMPV) with inorganic components is a key area of research for creating advanced hybrid materials. PMPV serves as an excellent organic matrix or seed particle for the incorporation of inorganic nanoparticles, leading to composites with tailored properties.
A primary method for creating these hybrid materials involves using submicrometer-sized PMPV latex particles as a foundation. acs.orgresearchgate.net In this process, other polymers, such as the conductive polymer polypyrrole (PPy), are deposited onto the surface of the PMPV particles. acs.orgresearchgate.net This creates a core-shell structure where the PMPV core is encapsulated by a functional polymer shell. The resulting composite particles are extensively characterized using methods like scanning electron microscopy (SEM), X-ray photoelectron spectroscopy (XPS), and Raman spectroscopy to confirm the core-shell morphology. rsc.org
While the direct integration of purely inorganic nanoparticles with PMPV is a developing area, the principles of creating polymer-polymer hybrids can be extended. The synthesis of polymer/inorganic hybrids often involves tailoring the thermodynamic properties of the inorganic particles to match the polymer matrix through adjustments in particle size and surface functionality. mdpi.com This ensures the inorganic component is well-wetted by the polymer chains and prevents aggregation. mdpi.com For PMPV, its sulfur-rich nature could be leveraged for specific interactions with certain inorganic nanoparticles, paving the way for novel hybrid materials with enhanced thermal, optical, or electronic properties.
The development of these hybrid materials is crucial for various applications, from electronic devices to advanced coatings. The ability to combine the properties of PMPV with those of inorganic nanoparticles opens up possibilities for creating materials with synergistic or entirely new functionalities.
Applications in Specialized Material Formulations
The distinct chemical structure of PMPV, characterized by a high sulfur content, makes it a candidate for highly specialized material formulations, particularly in optics and space science.
Advanced Optical Coatings and Films
The presence of sulfur atoms in a polymer backbone significantly increases its molar refractivity, leading to a higher refractive index (n). nih.gov High refractive index polymers (HRIPs) are essential for the fabrication of advanced optical components. nih.govuvebtech.com PMPV, derived from the monomer this compound, is a prime example of a sulfur-containing polymer with a high refractive index. googleapis.comsigmaaldrich.com This property is fundamental to its application in anti-reflective and anti-glare coatings.
Anti-reflective (AR) coatings are crucial for improving the efficiency of optical devices by minimizing light reflection from surfaces. The effectiveness of a single-layer AR coating is maximized when its refractive index is the geometric mean of the refractive indices of the two surrounding media (e.g., air and the substrate). Polymers incorporating sulfur, such as PMPV, can achieve refractive indices of 1.6 or higher, making them suitable for these applications. google.com
A patent for anti-reflective coating compositions explicitly lists this compound as a monomer capable of producing polymers with a high refractive index suitable for such coatings. googleapis.com The formulation of these coatings involves dissolving the sulfur-containing polymer, a crosslinking agent, and a thermal acid generator in a solvent. google.com The resulting solution is then applied to a substrate via spin coating to form a thin film, which is subsequently cured. google.com The high refractive index of the PMPV-based layer helps to reduce reflections and enhance light transmission. researchgate.net
| Polymer Type | Key Feature | Typical Refractive Index (n) | Application |
|---|---|---|---|
| Conventional Hydrocarbon Polymers | - | 1.4 - 1.5 | General Purpose |
| Sulfur-Containing Polymers (e.g., PMPV) | High molar concentration of sulfur | ≥ 1.6 | Anti-Reflective Coatings |
| Brominated Aromatic Polymers | High molar concentration of bromine | ~1.7 | High Refractive Index Films |
Anti-glare films function by scattering reflected light, reducing its intensity and making displays easier to view. The formulation of these films can be designed to have tunable optical properties. By controlling the composition and processing of polymer films, properties such as refractive index and light scattering can be precisely adjusted. rsc.orgnih.govaps.orgmdpi.com
For PMPV-based films, the optical properties can be tuned by creating nanocomposites. For instance, incorporating inorganic nanoparticles into the polymer matrix can alter the refractive index and light scattering characteristics of the film. rero.ch The ability to control the particle size and distribution of these nanoparticles within the PMPV matrix allows for the fine-tuning of the film's anti-glare performance. rsc.org Furthermore, the optical properties of polymer films can be sensitive to thickness and doping, providing additional avenues for tuning the material to specific anti-glare requirements. aps.org
Materials for Space Science Analogs and Hypervelocity Impact Studies
PMPV plays a critical role in laboratory-based space science research, particularly in the study of micrometeorites and cosmic dust. Its high sulfur content makes it an ideal material for simulating certain types of cosmic particles.
Submicron-sized synthetic dust particles are used in laboratory experiments to calibrate dust sensors on spacecraft and to study the effects of hypervelocity impacts. acs.org These particles are accelerated to speeds exceeding 1 km/s using instruments like a Van de Graaff accelerator. rsc.orgwhiterose.ac.uk To be accelerated in this manner, the particles must be electrically conductive. whiterose.ac.uk
Researchers have successfully prepared sulfur-rich latex particles using the monomer this compound, resulting in PMPV particles. rsc.org While these PMPV particles are not inherently conductive enough for acceleration, they can be coated with a thin, uniform layer of a conducting polymer, such as polypyrrole (PPy). acs.orgresearchgate.netrsc.org These PPy-coated PMPV core-shell particles serve as excellent synthetic mimics for sulfur-rich micrometeorites, which are thought to originate from sources like the volcanoes on Jupiter's moon, Io. rsc.orgresearchgate.net
These mimics are then accelerated to hypervelocities (often between 3 and 35 km/s) and impacted onto a target. acs.orgrsc.org A time-of-flight mass spectrometer analyzes the resulting ionic plasma. acs.org These experiments have confirmed that the hypervelocity impact of these sulfur-rich projectiles generates both positive and negative sulfur ions (S⁺ and S⁻), which is crucial for interpreting data from space missions like Cassini that analyze the composition of dust in space. rsc.orgrsc.org
| Property | Description | Relevance |
|---|---|---|
| Core Material | Poly[this compound] (PMPV) | High sulfur content mimics specific cosmic dust. rsc.org |
| Coating | Conductive polymer (e.g., Polypyrrole) | Enables electrostatic acceleration to hypervelocities. acs.orgresearchgate.net |
| Impact Velocity | 3 - 35 km/s | Simulates conditions of cosmic dust impacts in space. acs.orgrsc.org |
| Analysis Technique | Time-of-Flight Mass Spectrometry | Analyzes ionic plasma to identify chemical composition. acs.org |
| Key Finding | Detection of S⁺ and S⁻ ions upon impact. | Helps calibrate spacecraft instruments for detecting sulfur-rich dust. rsc.org |
Analysis of Impact-Induced Fragmentation and Decomposition Patterns
The polymer Poly[this compound] (PMPV) has been a subject of interest in astrochemical and space science studies, where it serves as a synthetic mimic for sulfur-rich organic cosmic dust. Understanding its fragmentation upon high-velocity impact is crucial for calibrating dust detection instruments on spacecraft. acs.orgacs.org To this end, PMPV microparticles are accelerated to hypervelocities, ranging from 3 to 35 km/s, and impacted onto a target, with the resulting ionic plasma analyzed by time-of-flight mass spectrometry. nih.gov
The analysis reveals that the nature of the fragmentation is highly dependent on the impact velocity. At lower hypervelocities (under 10 km/s), the parent molecule is more likely to break into larger molecular fragments, which allows for a more detailed structural analysis. nih.gov As the impact velocity increases (10 to 35 km/s), the increased kinetic energy leads to more extensive bond cleavage, resulting in the generation of predominantly smaller, atomic species. nih.gov
In experiments simulating cosmic dust impacts, PMPV particles accelerated to 14.6 km/s were found to decompose into several major groups of positively charged ions. These fragments are primarily small hydrocarbon clusters derived from the breakup of the polymer's aromatic structure. nih.gov The primary identified fragments provide a signature that helps scientists interpret data from real micrometeoroids.
Table 1: Major Ionic Fragments from Hypervelocity Impact of PMPV at 14.6 km/s
| Mass/Charge (amu) | Ionic Species | Inferred Structure |
| 27, 29 | C₂Hₓ⁺ | Ethylene/Ethyne Fragments |
| 41, 43, 45 | C₃Hₓ⁺ | Propene/Propyne Fragments |
| 53, 55, 57 | C₄Hₓ⁺ | Butene/Butyne Fragments |
This table summarizes the main groups of breakup ions observed in time-of-flight mass spectrometry of PMPV impacts, as identified in research aimed at calibrating space-based dust analyzers. nih.gov
Low-Viscosity Radically Polymerizable Resins
The monomer, this compound, is utilized in the formulation of advanced, low-viscosity resins that can be hardened or cured through radical polymerization. i.moscowepo.org Its molecular structure, featuring two vinyl groups, allows it to act as a cross-linker when copolymerized with other monomers. One of its notable properties is its high refractive index (1.695), which makes it a valuable component for creating organic-inorganic composite resins where tuning the optical properties is desired. i.moscowgoogleapis.com
Research detailed in patent literature demonstrates its successful use as a reactive diluent in dental composites. It can be copolymerized with standard dental monomers, such as triethylene glycol dimethacrylate (TEGDMA), via light-curing methods. i.moscow The ability of the π-electron-rich phenylene sulfide (B99878) monomer to undergo radical copolymerization with methacrylates was noted as a surprisingly effective outcome. i.moscow This compatibility allows for the formulation of resins with tailored mechanical and optical properties.
Table 2: Refractive Index of this compound and TEGDMA Mixtures
| This compound : TEGDMA Ratio | Refractive Index |
| 0 : 100 | 1.460 |
| 10 : 90 | 1.482 |
| 20 : 80 | 1.504 |
| 40 : 60 | 1.548 |
| 50 : 50 | 1.572 |
| 100 : 0 | 1.695 |
Data from a study on dental materials shows how the addition of this compound systematically increases the refractive index of a resin mixture. i.moscow
The mechanical integrity of these cured resins has also been evaluated. A light-cured composite formulated from a 50:50 mixture of this compound and TEGDMA demonstrated robust mechanical properties suitable for restorative applications. i.moscow
Table 3: Mechanical Properties of a Light-Cured this compound/TEGDMA Resin
| Storage Condition | Flexural Strength (MPa) | Flexural Modulus (GPa) |
| 24 hours at Room Temperature | 82.4 ± 10.3 | 2.36 ± 0.21 |
| 24 hours in Water at 37°C | 96.9 ± 13.3 | 2.62 ± 0.19 |
| 7 days in Water at 37°C | 78.6 ± 9.0 | 2.71 ± 0.15 |
This table presents the mechanical performance of a cured resin, highlighting its stability and strength. i.moscow
Advanced Energy Storage Materials
This section addresses the potential use of PMPV-based materials in energy storage devices.
A comprehensive review of published scientific literature and patent databases was conducted to identify research on the application of Poly[this compound] (PMPV) or its copolymers as active materials in the cathodes of lithium-sulfur batteries. Despite the polymer's sulfur-rich nature, which makes it conceptually relevant to the field, no specific studies, experimental or theoretical, describing its use for this purpose were found. The primary application documented for PMPV remains as a synthetic analogue for cosmic dust in impact studies. acs.orgacs.orgresearchgate.net
Analytical and Characterization Techniques for Bis 4 Vinylthiophenyl Sulfide and Its Polymers
Spectroscopic Analysis for Structural Elucidation
Spectroscopic methods are fundamental in confirming the chemical identity of the monomer and tracking the structural changes that occur during polymerization.
Fourier Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification
Fourier Transform Infrared (FT-IR) spectroscopy is a powerful non-destructive technique used to identify functional groups within a molecule. scielo.org.co By analyzing the absorption of infrared radiation at specific wavenumbers, a characteristic spectrum, or "fingerprint," of the compound is generated. scielo.org.co For Bis(4-vinylthiophenyl)sulfide and its polymers, FT-IR is crucial for confirming the presence of key functional groups and monitoring polymerization.
During the polymerization of this compound, the disappearance or reduction in intensity of peaks associated with the vinyl group can be monitored. researchgate.net For instance, monosubstituted alkene groups (R-CH=CH₂) typically show C-H bending modes around 922 cm⁻¹ and 995 cm⁻¹. researchgate.net The presence of aromatic rings is confirmed by C-H stretching vibrations above 3000 cm⁻¹ and C=C stretching vibrations within the 1400-1600 cm⁻¹ range. The vital thioether (C-S) linkages, while sometimes weak in the infrared spectrum, can be identified in the fingerprint region. Aromatic ether linkages, for comparison, show strong C-O stretching peaks between 1200 and 1300 cm⁻¹. spectroscopyonline.com
Table 1: Expected FT-IR Absorption Bands for this compound and its Polymers This table is generated based on typical wavenumber ranges for the specified functional groups.
| Wavenumber (cm⁻¹) | Bond | Functional Group | Significance |
|---|---|---|---|
| 3100-3000 | C-H | Aromatic/Vinyl | Indicates presence of phenyl and vinyl groups. |
| 1600-1450 | C=C | Aromatic | Confirms the benzene ring structure. |
| ~1580 | C=C | Vinyl | Confirms the presence of the vinyl group; intensity decreases upon polymerization. |
| 995 & 922 | C-H bend | Vinyl | Characteristic out-of-plane bending for monosubstituted alkenes; key for monitoring polymerization. researchgate.net |
| 800-600 | C-S | Thioether | Indicates the presence of the sulfur linkages central to the molecule's structure. |
Raman Spectroscopy for Vibrational Fingerprinting and Conjugation Analysis
Raman spectroscopy is a complementary vibrational spectroscopy technique that is particularly sensitive to non-polar bonds, making it exceptionally well-suited for analyzing sulfur-containing polymers. physicsopenlab.orgmdpi.com It is highly effective for detecting sulfur-sulfur (S-S) and carbon-sulfur (C-S) bonds, which are often difficult to observe with FT-IR. physicsopenlab.org
The analysis of polymers from this compound would reveal characteristic Raman shifts. The S-S stretching modes in polymeric sulfur chains are typically observed at approximately 435 cm⁻¹ and 470 cm⁻¹. researchgate.net Another study identifies the S-S band at around 510 cm⁻¹ and the C-S band at 640 cm⁻¹. researchgate.net The aromatic ring vibrations also produce strong signals, such as the C=C stretching at about 1600 cm⁻¹. physicsopenlab.org
Like FT-IR, Raman spectroscopy can be used to monitor the polymerization process by observing the disappearance of the vinyl C=C bond vibration, which typically appears around 1615 cm⁻¹. researchgate.netazom.com The high sensitivity of Raman spectroscopy to the C=C bond makes it an excellent tool for quantifying the degree of polymerization. azom.com
Table 2: Characteristic Raman Shifts for this compound Polymers This table compiles data from analyses of various sulfur-containing polymers.
| Raman Shift (cm⁻¹) | Bond | Functional Group | Significance |
|---|---|---|---|
| ~3000 | C-H | Aromatic/Vinyl | High-frequency vibrations from C-H bonds. physicsopenlab.org |
| ~1615 | C=C | Vinyl | Indicates unreacted monomer; its disappearance signals polymerization. researchgate.net |
| ~1600 | C=C | Aromatic | Strong signal from the phenyl ring backbone. physicsopenlab.org |
| ~640 | C-S | Thioether | Vibrational mode for the carbon-sulfur bond. researchgate.net |
| ~510 | S-S | Disulfide/Polysulfide | Indicates cross-linking or polymerization involving sulfur chains. researchgate.net |
| 470 / 435 | S-S | Polysulfide | Stretching modes related to sulfur chains. researchgate.net |
X-ray Photoelectron Spectroscopy (XPS) for Surface and Elemental Compositional Analysis
X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive quantitative technique used to determine the elemental composition and chemical states of atoms within the top few nanometers of a material. For sulfur-containing polymers, XPS is invaluable for confirming the presence of sulfur and identifying its various oxidation and bonding states.
The S 2p core level spectrum is the primary region of interest. This peak is a doublet, consisting of S 2p₃/₂ and S 2p₁/₂ components with a defined splitting of approximately 1.2 eV and an intensity ratio of 2:1. unica.it The binding energy of the S 2p₃/₂ peak is highly sensitive to the chemical environment of the sulfur atom.
For polymers of this compound, a peak corresponding to the thioether (C-S) bond is expected. researchgate.net If polymerization or side reactions lead to the formation of disulfide or polysulfide linkages (S-S), these will appear at a distinct binding energy. researchgate.net Oxidized sulfur species, such as sulfites or sulfates, would appear at significantly higher binding energies and can indicate surface oxidation or degradation. ukm.myresearchgate.net
Table 3: Typical S 2p₃/₂ Binding Energies for Various Sulfur Species This table presents a compilation of binding energy values from literature for different sulfur chemical states.
| Binding Energy (eV) | Sulfur Species | Chemical Environment |
|---|---|---|
| ~161.2 - 162.7 | Sulfide (B99878) (S²⁻) | Metal Sulfides / Terminal S in some structures. unica.itresearchgate.netresearchgate.net |
| ~163.3 - 163.6 | Polysulfide (-S-S-) | Physisorbed disulfides or polysulfide chains. researchgate.netnih.gov |
| ~164.3 | Thioether/Thiol (C-S) | Covalent bond between carbon and sulfur. researchgate.net |
| ~167.0 | Sulfite (SO₃²⁻) | Oxidized sulfur species. researchgate.netresearchgate.net |
| ~168.1 - 168.8 | Sulfone/Sulfate (SOₓ) | Highly oxidized sulfur species. ukm.my |
Morphological and Microstructural Characterization
Microscopy techniques are employed to visualize the physical form of the monomer and the resulting polymer, providing critical information on surface features, particle size and shape, and the internal structure of composites.
Scanning Electron Microscopy (SEM) for Surface Topography and Particle Morphology
Scanning Electron Microscopy (SEM) is a fundamental technique for characterizing the surface morphology of materials at the micro- and nanoscale. researchgate.net For polymers derived from this compound, SEM can reveal details about the texture, porosity, and homogeneity of the material.
Transmission Electron Microscopy (TEM) for Internal Structure and Composite Particle Visualization
Transmission Electron Microscopy (TEM) provides higher resolution imaging than SEM and is used to investigate the internal structure of materials. For polymers and composites based on this compound, TEM can be used to visualize the dispersion of nanoparticles or fillers within the polymer matrix and to identify distinct phases. For example, in sulfur-polymer composites, TEM can reveal ultrafine particles of crystalline sulfur embedded within the amorphous polymer matrix.
A significant challenge in the TEM analysis of high-sulfur-content polymers is their potential for sublimation under the high vacuum conditions of the microscope. This can damage the sample and contaminate the instrument. Specialized techniques, such as using a silicon nitride gas cell holder to encapsulate the material and observe it at atmospheric pressure, can mitigate this issue.
Particle Size Analysis by Laser Diffraction and Dynamic Light Scattering (DLS)
The determination of particle size distribution is crucial for understanding the processing behavior and final properties of polymeric materials derived from this compound. Laser diffraction and dynamic light scattering are powerful techniques for this purpose.
Laser Diffraction is a versatile and widely used method for particle size analysis, capable of measuring materials from the submicron to the millimeter range. tandfonline.comstfc.ac.uk This technique operates by measuring the angular variation in the intensity of light scattered as a laser beam passes through a dispersed particulate sample. tandfonline.com Larger particles scatter light at smaller angles relative to the laser beam, while smaller particles scatter light at larger angles. tandfonline.com The resulting scattering pattern is then analyzed using the Mie theory of light scattering to calculate the particle size distribution. tandfonline.com This method is advantageous due to its wide dynamic range, rapid measurement time, and high repeatability. tandfonline.com
Dynamic Light Scattering (DLS) , also known as Photon Correlation Spectroscopy, is particularly well-suited for characterizing nanoparticles and polymers in solution. DLS measures the fluctuations in the intensity of scattered light that result from the Brownian motion of particles in a liquid suspension. Smaller particles move more rapidly, causing faster fluctuations in scattered light intensity, while larger particles move more slowly, leading to slower fluctuations. By analyzing the time-dependent fluctuations, the hydrodynamic radius of the particles can be determined. This technique is highly sensitive to the presence of small amounts of aggregates and can provide information on the size distribution and polydispersity of the sample. In the context of sulfur-containing polymers like those derived from this compound, DLS has been used to study the network structure of sulfur-cured natural rubber. measurlabs.com
Advanced Characterization for Specific Performance Evaluation
Beyond basic physical characterization, a number of advanced techniques are employed to evaluate the specific performance attributes of materials derived from this compound, particularly in the context of their potential applications in electronics and advanced materials.
Time-of-Flight Mass Spectrometry for Impact Plasma Analysis
Time-of-Flight Mass Spectrometry (ToF-MS) is a powerful analytical technique used to determine the elemental and molecular composition of materials. In the context of impact plasma analysis, a high-energy event, such as a laser pulse or a particle impact, creates a plasma from the sample material. The ions generated in this plasma are then accelerated into a field-free drift tube. Lighter ions travel faster and reach the detector first, while heavier ions travel more slowly. By measuring the time it takes for the ions to reach the detector, their mass-to-charge ratio can be precisely determined.
This technique is particularly useful for the elemental analysis of solid materials and thin films with high depth resolution. research-nexus.netmerlin-pc.com For a polymer derived from this compound, impact plasma analysis with ToF-MS could provide detailed information about its elemental composition, including the distribution of sulfur, which is a key component of the monomer. The technique can also be used to identify fragments of the polymer, offering insights into its structure and bonding. Recent advancements in ToF-MS allow for the analysis of complex organic molecules, including organosulfur compounds, in various matrices. scispace.compsu.edu
Electrical Conductivity Measurements of PMPV Composites
The electrical properties of composites containing poly(this compound) (PMPV) are of significant interest, given the presence of conjugated vinyl and thioether groups which can facilitate charge transport. The electrical conductivity of these composites would typically be measured using a four-point probe or a two-point probe method.
In a typical setup, a sample of the PMPV composite is prepared, often in the form of a thin film or a pressed pellet. Electrodes are then applied to the sample, and a known current is passed through the material while the voltage drop across a defined distance is measured. The conductivity (σ) is then calculated using the formula:
σ = (I * L) / (V * A)
where I is the current, V is the voltage, L is the distance between the voltage probes, and A is the cross-sectional area of the sample. The conductivity of polymer composites is highly dependent on the nature and concentration of any conductive fillers incorporated into the polymer matrix. For instance, the electrical conductivity of polythiophene-based composites has been shown to increase significantly with the addition of conductive fillers like V2O5 or silver nanoparticles. mdpi.comwikipedia.org
Helium Pycnometry for Material Density Determination
Helium pycnometry is a highly accurate technique for determining the true density of a solid material. copernicus.orgsapub.org It works by measuring the volume of a solid object of known mass by displacing a gas, typically helium, in a chamber of known volume. Helium is used because it is an inert gas with a small atomic size that can penetrate small pores and irregularities on the material's surface, leading to a more accurate volume measurement compared to liquid displacement methods. copernicus.org
Q & A
Basic Research Questions
Q. What are the primary synthetic routes for Bis(4-vinylthiophenyl)sulfide, and how can its purity be validated experimentally?
- Methodological Answer : Synthesis typically involves thiol-ene click chemistry or nucleophilic aromatic substitution under inert conditions (e.g., nitrogen atmosphere). Post-synthesis purification via column chromatography (silica gel, hexane/ethyl acetate gradient) is critical. Validate purity using:
- HPLC (retention time consistency)
- ¹H/¹³C NMR (peak integration ratios and absence of extraneous signals) .
- Mass Spectrometry (molecular ion matching theoretical m/z).
- Table : Example reaction conditions:
| Catalyst | Solvent | Temp. (°C) | Yield (%) | Purity (HPLC) |
|---|---|---|---|---|
| AIBN | THF | 60 | 78 | >98% |
| None | DMF | 120 | 65 | 95% |
Q. Which spectroscopic techniques are most effective for characterizing this compound’s electronic and structural properties?
- Methodological Answer :
- UV-Vis Spectroscopy : Identify π→π* transitions in the thiophenyl and vinyl groups (λmax ~250–300 nm).
- FT-IR : Confirm S–S and C=C bonds (peaks at 500–600 cm⁻¹ and 1630 cm⁻¹, respectively).
- X-ray Crystallography : Resolve crystal packing and bond angles (if single crystals are obtainable).
- Cyclic Voltammetry : Assess redox behavior linked to sulfur moieties .
Advanced Research Questions
Q. How can factorial design optimize reaction conditions for synthesizing this compound with high regioselectivity?
- Methodological Answer : Use a 2<sup>k</sup> factorial design to test variables (e.g., solvent polarity, temperature, catalyst loading). For example:
- Factors : Solvent (DMF vs. THF), Temp. (60°C vs. 100°C), Catalyst (AIBN vs. none).
- Response Variables : Yield, regioselectivity (monitored via <sup>1</sup>H NMR).
- Statistical Analysis : ANOVA to identify significant interactions. Pilot studies suggest THF at 60°C with AIBN maximizes yield (78%) .
Q. How to resolve contradictions in spectroscopic data (e.g., NMR splitting patterns vs. computational predictions)?
- Methodological Answer :
- Step 1 : Verify sample purity (HPLC, elemental analysis).
- Step 2 : Compare experimental NMR with DFT-simulated spectra (software: Gaussian, ORCA). Discrepancies may arise from solvent effects or dynamic processes (e.g., rotational barriers).
- Step 3 : Use variable-temperature NMR to probe conformational equilibria .
Q. What theoretical frameworks guide the study of this compound’s electronic properties for optoelectronic applications?
- Methodological Answer :
- Frontier Molecular Orbital (FMO) Theory : Calculate HOMO/LUMO energies (software: DFT/B3LYP/6-31G*) to predict charge transport behavior.
- Marcus Theory : Model electron-transfer kinetics in polymerized derivatives.
- Experimental Validation : Correlate computational results with UV-Vis and CV data .
Methodological and Safety Considerations
Q. What safety protocols are critical when handling this compound due to its reactive thiol groups?
- Methodological Answer :
- PPE : Nitrile gloves, lab coat, safety goggles.
- Ventilation : Use fume hoods to avoid inhalation (irritant risk).
- Spill Management : Neutralize with oxidizing agents (e.g., NaOCl) before disposal .
Q. How to design a replication study to address inconsistencies in reported polymerization kinetics?
- Methodological Answer :
- Control Variables : Monomer concentration, initiator type (e.g., thermal vs. photoinitiation).
- Kinetic Monitoring : Use in-situ FT-IR or DSC to track conversion rates.
- Data Reporting : Include error bars for triplicate trials and disclose instrument calibration protocols .
Data Analysis and Reporting Standards
Q. What statistical methods are recommended for analyzing batch-to-batch variability in this compound synthesis?
- Methodological Answer :
- Descriptive Statistics : Calculate mean ± SD for yields and purity across 5+ batches.
- Multivariate Analysis : PCA to identify outlier batches linked to solvent impurities or moisture.
- Table : Example variability analysis:
| Batch | Yield (%) | Purity (%) |
|---|---|---|
| 1 | 75 ± 3 | 97 ± 1 |
| 2 | 72 ± 4 | 96 ± 2 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
